Sesamex

Description

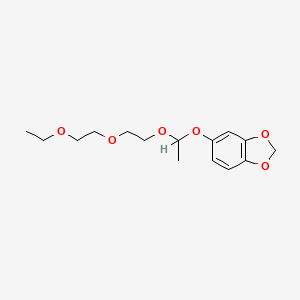

Structure

3D Structure

Properties

IUPAC Name |

5-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O6/c1-3-16-6-7-17-8-9-18-12(2)21-13-4-5-14-15(10-13)20-11-19-14/h4-5,10,12H,3,6-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABPPBHOPMUJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(C)OC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042376 | |

| Record name | Sesamex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-14-9 | |

| Record name | Sesamex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sesamex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SESAMEX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sesamex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SESAMEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKX68JE7G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Sesamex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesamex, a synthetic compound containing a methylenedioxyphenyl group, functions as a potent pesticide synergist. Its primary mechanism of action is the inhibition of cytochrome P450 monooxygenases (CYP450s), a critical family of enzymes responsible for the detoxification of xenobiotics, including insecticides, in insects. By inhibiting these enzymes, this compound prevents the metabolic breakdown of the active insecticide, leading to an increased concentration and prolonged activity of the insecticide at its target site. This guide provides an in-depth technical overview of the mechanism of action of this compound, including its interaction with CYP450 enzymes, quantitative data on the inhibition of related compounds, detailed experimental protocols for assessing its synergistic and inhibitory effects, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Role of Synergists in Pest Management

Insecticide resistance is a significant challenge in modern agriculture and public health. One of the primary mechanisms of resistance is enhanced metabolic detoxification, wherein insects evolve to produce higher levels of detoxification enzymes, such as cytochrome P450s.[1][2] Synergists are compounds that, while having little to no insecticidal activity on their own, increase the efficacy of insecticides when used in combination.[3] this compound is a classic example of such a synergist, primarily used to enhance the potency of pyrethroids, organophosphates, and other classes of insecticides.

The Core Mechanism: Inhibition of Cytochrome P450

The central mechanism of action of this compound is the inhibition of the cytochrome P450 enzyme system in insects.

The Cytochrome P450 Catalytic Cycle and Insecticide Metabolism

Cytochrome P450s are heme-containing enzymes that catalyze the oxidative metabolism of a wide variety of endogenous and exogenous compounds. In insects, they play a crucial role in Phase I of detoxification, rendering lipophilic insecticides more water-soluble and thus easier to excrete.[4] This process typically involves the introduction or unmasking of a functional group, such as a hydroxyl group.

The catalytic cycle of CYP450 is a multi-step process that involves the activation of molecular oxygen and its insertion into the substrate (insecticide).

Mechanism-Based Inactivation by this compound

This compound belongs to the class of methylenedioxyphenyl (MDP) compounds. These compounds are known to be mechanism-based inhibitors of CYP450s.[5] The inhibition process is as follows:

-

Metabolic Activation: The CYP450 enzyme recognizes this compound as a substrate and initiates its catalytic cycle.

-

Formation of a Reactive Intermediate: During the metabolism of the methylenedioxyphenyl group, a highly reactive carbene intermediate is formed.

-

Complex Formation: This reactive intermediate then binds to the heme iron of the cytochrome P450, forming a stable, quasi-irreversible metabolic intermediate complex (MIC).

-

Enzyme Inactivation: The formation of this MIC effectively sequesters the enzyme, rendering it catalytically inactive and unable to metabolize insecticides.

This mechanism-based inactivation is highly efficient as the inhibitor takes advantage of the enzyme's own catalytic machinery to bring about its inhibition.

Quantitative Data on P450 Inhibition

| Cytochrome P450 Isoform | IC50 (µM) of Sesaminol |

| CYP1A2 | 3.57 |

| CYP2C9 | 3.93 |

| CYP2C19 | 0.69 |

| CYP2D6 | 1.33 |

| CYP3A4 | 0.86 |

Data sourced from a study on the inhibition of human cytochrome P450 by sesaminol.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Protocol for Assessing the Synergistic Effect of this compound

This protocol is designed to determine the synergism ratio (SR), which quantifies the extent to which this compound increases the toxicity of an insecticide.

Objective: To quantify the synergistic effect of this compound on a given insecticide against a target insect species.

Materials:

-

Target insect species (e.g., house flies, mosquitoes)

-

Technical grade insecticide

-

Technical grade this compound

-

Appropriate solvent (e.g., acetone)

-

Topical application micro-applicator or feeding bioassay setup

-

Observation chambers

-

Mortality recording sheets

Procedure:

-

Determine the LD50 of the Insecticide Alone: a. Prepare a series of dilutions of the insecticide in the chosen solvent. b. Apply a fixed volume of each dilution to the dorsal thorax of individual insects (topical application) or incorporate into their diet (feeding assay). c. Include a solvent-only control group. d. Maintain the insects under controlled conditions (temperature, humidity, light cycle). e. Record mortality at 24 and 48 hours. f. Calculate the LD50 (the dose that kills 50% of the population) using probit analysis.

-

Determine the Maximum Sublethal Dose of this compound: a. Prepare a series of dilutions of this compound. b. Apply to a group of insects as in step 1. c. Determine the highest concentration of this compound that causes no significant mortality compared to the control group. This is the maximum sublethal dose.

-

Determine the LD50 of the Insecticide in Combination with this compound: a. Prepare a series of dilutions of the insecticide. b. To each dilution, add the predetermined maximum sublethal dose of this compound. c. Apply the mixtures to the insects as in step 1. d. Record mortality and calculate the LD50 of the insecticide in the presence of the synergist.

-

Calculate the Synergism Ratio (SR): a. SR = (LD50 of insecticide alone) / (LD50 of insecticide + this compound) b. An SR value greater than 1 indicates synergism.

Protocol for In Vitro Inhibition of Insect Cytochrome P450 by this compound

This protocol describes how to measure the direct inhibitory effect of this compound on insect CYP450 activity using insect microsomes.

Objective: To determine the IC50 of this compound for insect CYP450 activity.

Materials:

-

Insect microsomes (prepared from insect tissues like the midgut or fat body, or from heterologously expressed insect P450s).

-

This compound

-

A suitable CYP450 probe substrate (e.g., 7-ethoxycoumarin for O-deethylation activity).

-

NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

Fluorometer or spectrophotometer.

-

96-well microplates.

Procedure:

-

Preparation of Reagents: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare a stock solution of the probe substrate. c. Prepare the NADPH generating system in buffer. d. Prepare the insect microsomes at a specific protein concentration in buffer.

-

Assay Setup: a. In a 96-well plate, add the phosphate buffer. b. Add a series of dilutions of this compound to the wells. Include a solvent control (no this compound). c. Add the insect microsomes to each well. d. Pre-incubate the plate at the appropriate temperature (e.g., 30°C) for a short period (e.g., 5 minutes).

-

Initiation and Measurement of the Reaction: a. Add the probe substrate to all wells to initiate the reaction. b. Immediately after, add the NADPH generating system to start the enzymatic reaction. c. Incubate the plate at the appropriate temperature for a fixed time (e.g., 15-30 minutes). d. Stop the reaction by adding a suitable stopping reagent (e.g., acetonitrile). e. Measure the fluorescence or absorbance of the product formed.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: P450 Inhibition Pathway by this compound.

Experimental Workflow Diagram

Caption: Experimental Workflow for Synergism Assessment.

Conclusion

The mechanism of action of this compound as a pesticide synergist is well-established and centers on its ability to inhibit insect cytochrome P450 enzymes through mechanism-based inactivation. This inhibition prevents the detoxification of co-administered insecticides, thereby increasing their efficacy. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive basis for researchers and professionals in drug and pesticide development to understand and investigate the synergistic properties of this compound and other CYP450-inhibiting compounds. Further research focusing on the specific insect CYP450 isoforms inhibited by this compound and the quantitative aspects of this inhibition will be crucial for the development of more targeted and sustainable pest management strategies.

References

- 1. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insect P450 inhibitors and insecticides: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expression and Functional Analysis of Two Cytochrome P450 Monooxygenase Genes and a UDP-Glycosyltransferase Gene Linked with Thiamethoxam Resistance in the Colorado Potato Beetle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Sesamex as a Cytochrome P450 Inhibitor in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesamex, a synthetic compound containing a methylenedioxyphenyl (MDP) group, is a well-established inhibitor of cytochrome P450 monooxygenases (P450s) in insects. This inhibitory action forms the basis of its use as an insecticide synergist, enhancing the potency of various insecticidal compounds. By blocking the primary metabolic pathways of detoxification in insects, this compound allows the insecticide to persist for a longer duration at the target site, thereby increasing its efficacy. This technical guide provides an in-depth overview of the core principles of this compound's function, its mechanism of action, synergistic effects with key insecticide classes, and detailed experimental protocols for its evaluation.

Introduction: The Role of Cytochrome P450 in Insecticide Resistance

Cytochrome P450s are a superfamily of heme-containing enzymes that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including insecticides.[1][2] In insects, P450s are a primary defense mechanism against xenobiotics, catalyzing oxidative reactions that detoxify and facilitate the excretion of harmful substances.[1][2] The overexpression or altered activity of specific P450 enzymes is a major mechanism of insecticide resistance in many pest species.[1]

Insecticide synergists, such as this compound, are compounds that, while often exhibiting low intrinsic toxicity, enhance the effectiveness of insecticides by inhibiting these detoxification enzymes. The methylenedioxyphenyl (MDP) moiety in this compound is key to its inhibitory activity against P450s.

Mechanism of Action: How this compound Inhibits Cytochrome P450

The inhibitory effect of this compound on insect P450s is primarily attributed to its methylenedioxyphenyl (MDP) group. The proposed mechanism involves the oxidative metabolism of the MDP group by the P450 enzyme itself. This process leads to the formation of a reactive carbene intermediate that binds to the heme iron of the cytochrome P450, forming a stable, yet often slowly reversible, metabolic-intermediate complex (MIC). This complex effectively inactivates the enzyme, preventing it from metabolizing the insecticide. This process is a form of mechanism-based inactivation.

Synergistic Effects of this compound with Insecticides

The inhibition of P450s by this compound leads to a synergistic effect, where the combined toxicity of the insecticide and this compound is greater than the sum of their individual toxicities. This is particularly effective in overcoming metabolic resistance in insect populations where P450 overexpression is the primary resistance mechanism.

Synergism with Pyrethroids

This compound has been shown to significantly synergize the activity of pyrethrins. In one study, the toxicity of cinerin I was increased 60-fold, pyrethrin I by 17-fold, and cinerin II by 13 to 22-fold in house flies (Musca domestica) when combined with this compound.

Synergism with Other Insecticide Classes

While specific quantitative data for this compound with other modern insecticides is limited in publicly available literature, the principle of P450 inhibition suggests its potential to synergize other classes of insecticides that are metabolized by these enzymes. The closely related synergist, piperonyl butoxide (PBO), which also contains an MDP group, has demonstrated synergistic effects with a broader range of insecticides, including neonicotinoids. For instance, in the cotton aphid, Aphis gossypii, PBO showed synergistic ratios ranging from 1.27 to 1.47 for acetamiprid, 1.16 to 5.5 for imidacloprid, and 1.54 to 4.66 for thiamethoxam.

Quantitative Data on Synergism

The following tables summarize available quantitative data on the synergistic effects of this compound and the related synergist piperonyl butoxide (PBO) with various insecticides. The synergistic ratio (SR) is a common metric used to quantify synergism, calculated as the LC50 (or LD50) of the insecticide alone divided by the LC50 (or LD50) of the insecticide in the presence of the synergist. An SR value greater than 1 indicates synergism.

Table 1: Synergistic Ratios of this compound with Pyrethrins against Musca domestica

| Pyrethrin | Synergistic Ratio (Fold Increase in Toxicity) | Reference |

| Pyrethrin I | 17 | |

| Pyrethrin II | 8 | |

| Cinerin I | 60 | |

| Cinerin II | 13 - 22 |

Table 2: Synergistic Ratios of Piperonyl Butoxide (PBO) with Neonicotinoids against Aphis gossypii

| Neonicotinoid | Synergistic Ratio (SR) | Reference |

| Acetamiprid | 1.27 - 1.47 | |

| Imidacloprid | 1.16 - 5.5 | |

| Thiamethoxam | 1.54 - 4.66 |

Note: Data for PBO is provided as a reference for a related MDP-containing synergist due to the limited availability of specific quantitative data for this compound with neonicotinoids.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the role of this compound as a P450 inhibitor.

Insect Rearing and Microsome Preparation

Objective: To obtain a subcellular fraction enriched in cytochrome P450 enzymes (microsomes) from the target insect species.

Materials:

-

Target insect species (e.g., Musca domestica, Anopheles gambiae)

-

Homogenization buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, containing 1 mM EDTA, 0.25 M sucrose, and protease inhibitors)

-

Dounce homogenizer or similar tissue grinder

-

Refrigerated centrifuge

-

Ultracentrifuge

Protocol:

-

Collect a sufficient number of insects (e.g., abdomens of adult flies or whole larvae).

-

Homogenize the insect tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cell debris and mitochondria.

-

Carefully transfer the supernatant to an ultracentrifuge tube.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction.

-

Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, containing 20% glycerol).

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

-

Store the microsomes at -80°C until use.

In Vitro P450 Inhibition Assay (IC50 and Ki Determination)

Objective: To determine the concentration of this compound that inhibits 50% of P450 activity (IC50) and the inhibition constant (Ki).

Materials:

-

Insect microsomes

-

P450 substrate (e.g., a fluorescent probe like 7-ethoxyresorufin or the insecticide of interest)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

This compound solutions of varying concentrations

-

Incubation buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

-

Microplate reader (for fluorescent assays) or LC-MS/MS (for insecticide metabolism assays)

Protocol for IC50 Determination:

-

In a microplate, combine the insect microsomes, incubation buffer, and varying concentrations of this compound.

-

Pre-incubate the mixture for a short period at the appropriate temperature (e.g., 30°C).

-

Initiate the reaction by adding the P450 substrate and the NADPH regenerating system.

-

Incubate for a fixed time, ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding acetonitrile).

-

Measure the formation of the product (e.g., fluorescence of resorufin or the amount of insecticide metabolite by LC-MS/MS).

-

Calculate the percent inhibition for each this compound concentration relative to a control without the inhibitor.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Ki and Mode of Inhibition Determination:

-

Perform a series of inhibition assays as described above, but with multiple fixed concentrations of both the P450 substrate and this compound.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

-

Analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) and non-linear regression analysis to determine the Ki and the mode of inhibition (e.g., competitive, non-competitive, or mixed).

Insecticide Bioassay for Synergism

Objective: To determine the synergistic effect of this compound on the toxicity of an insecticide.

Methods:

-

Topical Application: A precise volume of insecticide solution (with or without this compound) in a suitable solvent (e.g., acetone) is applied directly to the dorsal thorax of individual insects.

-

Feeding Assay: Insects are fed an artificial diet or sugar solution containing the insecticide with or without this compound.

Protocol (Topical Application Example):

-

Prepare serial dilutions of the insecticide in acetone, both with and without a fixed, sub-lethal concentration of this compound.

-

Anesthetize insects (e.g., with CO2 or by chilling).

-

Using a microapplicator, apply a small, consistent volume (e.g., 0.5-1 µL) of each solution to the dorsal thorax of each insect.

-

Treat a control group with acetone only.

-

Place the treated insects in holding containers with access to food and water.

-

Record mortality at specified time points (e.g., 24, 48, and 72 hours).

-

Analyze the dose-response data using probit analysis to determine the LC50 (or LD50) values for the insecticide alone and in combination with this compound.

-

Calculate the synergistic ratio (SR) as: SR = LC50 of insecticide alone / LC50 of insecticide + this compound.

Conclusion

This compound is a potent inhibitor of insect cytochrome P450 enzymes, acting as an effective synergist for various classes of insecticides. Its mechanism of action, involving the formation of a metabolic-intermediate complex with the P450 heme iron, is well-understood. While quantitative data on the synergistic effects of this compound with a broad range of modern insecticides are somewhat limited, the available evidence and data from related compounds like PBO strongly support its utility in overcoming metabolic resistance in insect pests. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify the inhibitory and synergistic properties of this compound against specific insect P450s and in various pest species. Further research focusing on the specific P450 isoforms inhibited by this compound and the determination of its inhibition kinetics will be crucial for its optimized use in insecticide resistance management strategies.

References

The Chemical Architecture and Properties of Sesamex (Sesoxane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesamex, also known as sesoxane, is a synthetic organic compound widely recognized for its role as a potent synergist for various insecticides, particularly pyrethrins and pyrethroids.[1] Although not an insecticide itself, its ability to inhibit key metabolic enzymes in insects significantly enhances the efficacy of co-administered pesticides. This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound, details experimental protocols for its characterization, and elucidates its mechanism of action as a cytochrome P450 inhibitor.

Chemical Structure and Identification

This compound is a derivative of 1,3-benzodioxole, characterized by a complex ether side chain.[2][3] This structure is fundamental to its biological activity.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-{1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy}-2H-1,3-benzodioxole[1] |

| Common Names | This compound, Sesoxane[1] |

| CAS Number | 51-14-9 |

| Molecular Formula | C15H22O6 |

| Canonical SMILES | CCOCCOCCOC(C)OC1=CC2=C(C=C1)OCO2 |

| InChI | InChI=1S/C15H22O6/c1-3-16-6-7-17-8-9-18-12(2)21-13-4-5-14-15(10-13)20-11-19-14/h4-5,10,12H,3,6-9,11H2,1-2H3 |

| InChIKey | WABPPBHOPMUJHV-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a straw-colored liquid with a high boiling point and low melting point. Its solubility profile is indicative of a lipophilic nature.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 298.33 g/mol | |

| Appearance | Straw-colored liquid | |

| Boiling Point | 137-141 °C at 0.08 mmHg | |

| Melting Point | <25 °C | |

| Solubility | Soluble in kerosene, Freon 11, and Freon 12 | |

| Refractive Index (n25D) | 1.4938 |

Experimental Protocols for Characterization

The following sections outline representative experimental methodologies for the spectroscopic and chromatographic analysis of this compound. These protocols are based on established techniques for similar organic compounds and can be adapted for specific laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

3.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and its residual solvent peak should not interfere with the analyte signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

3.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

-

A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are required compared to ¹H NMR.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

3.2.1. Attenuated Total Reflectance (ATR)-FTIR Protocol

As this compound is a liquid, ATR-FTIR is a convenient method that requires minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal surface, ensuring complete coverage of the crystal.

-

Data Acquisition:

-

Acquire the FTIR spectrum over a typical mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum will show the infrared absorption bands of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a sample. For a pure sample of this compound, it can be used to confirm its identity and purity.

3.3.1. GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC Conditions (Representative):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The resulting chromatogram will show a peak corresponding to this compound. The mass spectrum of this peak can be compared to a reference library or analyzed for characteristic fragmentation patterns to confirm the structure.

Mechanism of Action: Cytochrome P450 Inhibition

This compound functions as a pesticide synergist by inhibiting the activity of cytochrome P450 (CYP450) monooxygenases in insects. These enzymes are crucial for the detoxification of xenobiotics, including insecticides. By inhibiting these enzymes, this compound prevents the breakdown of the pesticide, leading to a higher concentration and prolonged activity of the insecticide at its target site.

The mechanism of inhibition is classified as mechanism-based, or "suicide," inhibition. The CYP450 enzyme metabolizes the methylenedioxyphenyl (MDP) moiety of this compound. This process generates a reactive intermediate, a carbene, which then binds irreversibly to the heme iron of the cytochrome P450, forming a stable, inactive complex. This inactivation of the enzyme prevents it from metabolizing other substrates, such as the co-administered pesticide.

Conclusion

This compound is a chemically well-defined molecule with a clear mechanism of action as a pesticide synergist. Its physicochemical properties are well-documented, and its structure can be readily confirmed using standard analytical techniques. The provided experimental protocols offer a foundation for the characterization of this compound in a research or quality control setting. The understanding of its inhibitory effect on insect cytochrome P450 enzymes is crucial for the rational development of more effective and sustainable pest control strategies. This technical guide serves as a comprehensive resource for professionals engaged in the study and application of this important compound.

References

Whitepaper: The Synergistic Action of Sesamex with Pyrethroid Insecticides

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrethroid insecticides are a cornerstone of pest control, valued for their high efficacy and selective toxicity towards insects.[1] However, the evolution of metabolic resistance in target pest populations, primarily mediated by the overexpression of detoxification enzymes like cytochrome P450 monooxygenases (P450s), increasingly compromises their effectiveness.[2][3] Synergists, compounds that enhance the toxicity of an active ingredient, are critical tools for overcoming this resistance. Sesamex, a methylenedioxyphenyl (MDP) compound derived from sesame oil, is a potent synergist that functions by inhibiting the P450 enzyme system.[4][5] This technical guide provides an in-depth analysis of the synergistic effects of this compound with pyrethroid insecticides, detailing the underlying biochemical mechanisms, quantitative data from key studies, and standardized experimental protocols for evaluation.

The Pyrethroid Mode of Action and Metabolic Resistance

Neuronal Targeting

Pyrethroid insecticides exert their toxic effects by targeting the voltage-gated sodium channels (VGSCs) in the nervous systems of insects. They bind to the channels, modifying their gating kinetics by delaying both activation and inactivation. This disruption leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing, paralysis, and eventual death of the insect. Mammalian sodium channels are significantly less sensitive to pyrethroids, which, combined with rapid metabolic clearance in mammals, contributes to the selective toxicity of these compounds.

The Role of Cytochrome P450 in Detoxification

The primary mechanism of metabolic resistance to pyrethroids in insects is the detoxification of the insecticide before it can reach its target site. This process is largely carried out by cytochrome P450 monooxygenases, a superfamily of enzymes that catalyze the oxidation of a wide range of xenobiotics. By hydroxylating the pyrethroid molecule, P450s increase its polarity, facilitating its excretion and rendering it non-toxic. Overexpression of specific P450 genes is a common adaptation in resistant insect populations, leading to enhanced detoxification capacity.

Mechanism of this compound Synergism

This compound, like other MDP compounds such as piperonyl butoxide (PBO), functions as a pyrethroid synergist by inhibiting the activity of cytochrome P450 enzymes.

-

Binding to P450: this compound acts as a substrate for the P450 enzyme.

-

Metabolic Activation: The enzyme metabolizes the methylenedioxy group of this compound, forming a reactive carbene intermediate.

-

Complex Formation: This intermediate binds covalently to the heme iron and/or apoprotein of the P450, forming a stable and catalytically inactive complex.

-

Inhibition of Detoxification: With the P450 enzyme inhibited, the co-administered pyrethroid insecticide is no longer efficiently metabolized.

-

Enhanced Toxicity: The concentration of the active pyrethroid reaching the target voltage-gated sodium channels increases, leading to enhanced neurotoxicity and a higher rate of insect mortality.

The logical pathway for this synergistic interaction is visualized below.

Caption: Logical flow of this compound enhancing pyrethroid efficacy.

The biochemical pathway illustrating the inhibition mechanism is detailed in the following diagram.

Caption: Mechanism of P450 inhibition by this compound.

Quantitative Data on Synergistic Efficacy

The synergistic effect is quantified using the Synergism Ratio (SR), calculated as the ratio of the insecticide's lethal dose or concentration without the synergist to that with the synergist.

Synergism Ratio (SR) = LD₅₀ of Insecticide Alone / LD₅₀ of Insecticide + Synergist

A higher SR value indicates a greater synergistic effect. A seminal study by Chang and Kearns (1962) demonstrated the potent synergistic effect of this compound on the toxicity of individual pyrethrins against house flies (Musca domestica L.).

Table 1: Synergistic Effect of this compound on the Toxicity of Pyrethrins to House Flies

| Pyrethrin Component | LD₅₀ (μ g/fly ) without this compound | LD₅₀ (μ g/fly ) with this compound (1:5 ratio) | Synergism Ratio (SR) |

| Pyrethrin I | 0.048 | 0.0028 | 17.1 |

| Pyrethrin II | 0.083 | 0.0104 | 8.0 |

| Cinerin I | 0.210 | 0.0035 | 60.0 |

| Cinerin II | 0.190 | 0.0086 | 22.1 |

Data adapted from Chang and Kearns, Journal of Economic Entomology, 1962. The data clearly show a dramatic increase in toxicity for all pyrethrin components when combined with this compound, with Cinerin I exhibiting a remarkable 60-fold increase in potency.

Experimental Protocols for Synergism Assessment

Evaluating the synergistic effect of this compound with pyrethroids requires standardized bioassays. The following protocol outlines a general methodology for a topical application bioassay, a common method in insecticide toxicology.

Objective

To determine the Synergism Ratio (SR) of this compound with a given pyrethroid insecticide against a target insect species.

Materials

-

Technical grade pyrethroid insecticide

-

Technical grade this compound

-

High-purity solvent (e.g., acetone)

-

Microapplicator

-

Test insects (e.g., adult house flies, mosquito larvae)

-

Holding containers (e.g., Petri dishes, vials)

-

Incubator or environmental chamber (25±2°C, 70±5% RH)

Experimental Workflow

Caption: Standard workflow for an insecticide synergism bioassay.

Detailed Procedure

-

Preparation of Solutions:

-

Prepare stock solutions of the pyrethroid and this compound in the chosen solvent.

-

Perform serial dilutions to create a range of concentrations for testing.

-

-

Phase 1: Dose-Range Finding & Determination of Sublethal Concentration:

-

This compound: Expose groups of insects to a range of this compound concentrations alone to determine the maximum sublethal concentration, which is the highest concentration that results in no significant mortality compared to the solvent-only control group.

-

Pyrethroid Alone: Conduct a preliminary bioassay with the pyrethroid alone to establish a range of concentrations that yields mortality between 0% and 100%. From this, perform a definitive bioassay using at least five concentrations to determine the LD₅₀.

-

-

Phase 2: Synergism Bioassay:

-

Prepare a series of solutions containing a fixed, maximum sublethal concentration of this compound mixed with varying concentrations of the pyrethroid.

-

Using a microapplicator, apply a precise volume (typically 1 µL) of each solution to the dorsal pronotum of each test insect. A control group should be treated with the solvent and another with the sublethal dose of this compound alone.

-

Each concentration level and control should have at least three replicates.

-

Place the treated insects in holding containers with access to food and water (if applicable) and maintain them in an incubator for 24 hours.

-

-

Phase 3: Data Collection and Analysis:

-

After 24 hours, record the number of dead or moribund insects in each replicate.

-

Correct the observed mortality for any mortality in the control group using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.

-

Analyze the corrected dose-mortality data using Probit analysis to calculate the LD₅₀ value for the pyrethroid-Sesamex combination.

-

Calculate the Synergism Ratio (SR) using the formula provided in Section 4.0.

-

Conclusion and Implications

The synergistic relationship between this compound and pyrethroid insecticides is a clear and potent example of biochemical potentiation. By inhibiting the primary detoxification pathway in insects, this compound restores the efficacy of pyrethroids against resistant strains and enhances their potency in susceptible ones. This mechanism not only provides a valuable tool for managing insecticide resistance but also allows for the reduction of the overall amount of active insecticide released into the environment. For researchers and professionals in drug and pesticide development, understanding and quantifying these synergistic interactions is crucial for designing next-generation pest control formulations that are both effective and sustainable. Further research into the specific P450 isozymes inhibited by this compound in various pest species will enable more targeted and efficient resistance management strategies.

References

- 1. PYRETHROID INSECTICIDES: ISOFORM-DEPENDENT HYDROLYSIS, INDUCTION OF CYTOCHROME P450 3A4 AND EVIDENCE ON THE INVOLVEMENT OF THE PREGNANE X RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Potent Ally: A Technical Guide to the History and Discovery of Sesamex as a Pesticide Synergist

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing endeavor to develop effective and sustainable pest management strategies, the role of synergists—compounds that enhance the efficacy of active ingredients—is of paramount importance. Sesamex, a derivative of sesame oil, stands as a historically significant and potent pesticide synergist. This technical guide delves into the history of its discovery, the scientific investigations that elucidated its mechanism of action, and the experimental methodologies employed to characterize its synergistic properties. Through a detailed examination of its interaction with insect detoxification pathways, this document provides a comprehensive resource for researchers and professionals in the fields of insecticide development and toxicology.

A Historical Perspective: From Natural Oil to Potent Synergist

The journey of this compound from a natural product to a recognized pesticide synergist began in the mid-20th century. Early observations noted that the inclusion of sesame oil in insecticide formulations significantly increased their potency. This prompted a series of scientific investigations to isolate and identify the active synergistic components within the oil.

The Pioneering Work of Morris Beroza

A pivotal figure in this discovery was the American chemist Morris Beroza. Through systematic fractionation and bioassays, Beroza and his colleagues successfully isolated and identified the key compounds responsible for the synergistic effect of sesame oil. Their research, primarily conducted in the 1950s, revealed that the lignans sesamin and, more potently, sesamolin were the primary agents of this synergistic activity. Beroza's work, published in journals such as the Journal of the American Oil Chemists' Society and the Journal of Agricultural and Food Chemistry, laid the foundational knowledge for the development of this compound and other methylenedioxyphenyl (MDP) compounds as commercial synergists.[1]

Mechanism of Action: Inhibition of Cytochrome P450 Monooxygenases

The synergistic power of this compound lies in its ability to inhibit a critical family of insect enzymes: the cytochrome P450 monooxygenases (P450s). These enzymes are a primary defense mechanism in insects, responsible for metabolizing and detoxifying a wide range of xenobiotics, including insecticides.

By breaking down insecticide molecules, P450s can reduce their effective concentration at the target site, leading to decreased efficacy and the development of insecticide resistance. This compound, through its methylenedioxyphenyl group, acts as an inhibitor of these P450 enzymes. It binds to the active site of the enzyme, preventing it from metabolizing the insecticide. This inhibition allows the insecticide to persist for a longer duration at a higher concentration within the insect, thereby significantly enhancing its toxic effects.

dot

Caption: Insecticide detoxification pathway and the inhibitory action of this compound.

Quantitative Analysis of Synergism

The synergistic effect of this compound is quantified using the Synergistic Ratio (SR), which is a measure of the fold-increase in insecticide toxicity when the synergist is present. The SR is calculated as follows:

SR = LD50 of insecticide alone / LD50 of insecticide + synergist

Where LD50 is the lethal dose required to kill 50% of the test population. A higher SR value indicates a greater synergistic effect.

Synergistic Ratios of this compound with Various Insecticides

The following table summarizes the synergistic ratios of this compound when combined with different classes of insecticides against various insect species.

| Insecticide Class | Insecticide Example | Insect Species | Synergistic Ratio (SR) |

| Pyrethroids | Pyrethrin I | Musca domestica (Housefly) | 8 |

| Pyrethroids | Cinerin I | Musca domestica (Housefly) | 60 |

| Pyrethroids | Pyrethrin II | Musca domestica (Housefly) | 17 |

| Pyrethroids | Cinerin II | Musca domestica (Housefly) | 13-22 |

Data compiled from various studies. The synergistic ratio can vary depending on the insect strain, environmental conditions, and the specific ratio of insecticide to synergist.

Experimental Protocols

The characterization of this compound as a pesticide synergist has relied on a series of well-defined experimental protocols. These methodologies are crucial for determining the efficacy of the synergist and understanding its mechanism of action.

Determination of Synergistic Ratio

This protocol outlines the general procedure for determining the synergistic ratio of an insecticide with this compound using a topical application bioassay.

dot

Caption: Experimental workflow for determining the synergistic ratio of an insecticide.

Methodology:

-

Insect Rearing: A susceptible strain of the target insect species (e.g., Musca domestica) is reared under controlled laboratory conditions to ensure a homogenous population for testing.

-

Preparation of Test Solutions:

-

A series of dilutions of the insecticide in a suitable solvent (e.g., acetone) are prepared.

-

A parallel series of dilutions are prepared containing the insecticide and this compound at a fixed ratio (e.g., 1:5 insecticide to synergist).

-

-

Topical Application: A precise volume (e.g., 1 µL) of each dilution is applied to the dorsal thorax of individual insects using a calibrated microapplicator. A control group is treated with the solvent alone.

-

Incubation: The treated insects are held in containers with access to food and water under controlled temperature and humidity for a specified period (e.g., 24 hours).

-

Mortality Assessment: The number of dead and moribund insects is recorded at the end of the incubation period.

-

Data Analysis: The dose-response data are subjected to probit analysis to determine the LD50 values for the insecticide alone and in combination with this compound.

-

Calculation of Synergistic Ratio: The SR is calculated using the formula previously described.

In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a method to directly measure the inhibitory effect of this compound on insect cytochrome P450 activity using insect microsomes.

dot

Caption: Workflow for an in vitro cytochrome P450 inhibition assay.

Methodology:

-

Preparation of Insect Microsomes: Microsomes, which are rich in P450 enzymes, are isolated from a specific tissue (e.g., insect abdomens) or whole insects through differential centrifugation.

-

Reaction Setup: The assay is typically performed in a multi-well plate. Each well contains:

-

Phosphate buffer

-

An NADPH-regenerating system (as P450s require NADPH as a cofactor)

-

A known amount of microsomal protein

-

Varying concentrations of this compound (or solvent for the control)

-

-

Pre-incubation: The mixture is pre-incubated to allow this compound to interact with the enzymes.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a P450 substrate (e.g., p-nitroanisole, which is O-demethylated to p-nitrophenol).

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Termination of Reaction: The reaction is stopped, often by the addition of an acid or solvent.

-

Measurement of Product: The formation of the product (p-nitrophenol in this example) is quantified spectrophotometrically by measuring the absorbance at a specific wavelength.

-

Data Analysis: The percentage of P450 activity inhibition is calculated for each concentration of this compound. The data are then used to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the P450 activity.

Conclusion

The discovery and development of this compound as a pesticide synergist represent a significant advancement in the field of pest management. Its ability to inhibit insect cytochrome P450 enzymes provides a powerful tool to enhance the efficacy of existing insecticides and combat the development of metabolic resistance. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and the discovery of novel synergistic compounds. For researchers and professionals in drug development and insecticide science, a thorough understanding of the history, mechanism of action, and experimental evaluation of this compound is essential for the design of next-generation pest control solutions.

References

Toxicological Profile of Sesamex in Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesamex, a synthetic compound also known as sesoxane, is not an insecticide but rather a prominent pesticide synergist. Its primary function is to enhance the potency of insecticides, particularly pyrethrins and pyrethroids. This is achieved through the inhibition of metabolic enzymes in target pests, specifically cytochrome P450 monooxygenases, which are responsible for detoxifying xenobiotics. While this synergistic action is well-documented in target insects, the toxicological profile of this compound in non-target organisms remains an area with significant data gaps. This technical guide provides a comprehensive overview of the current knowledge on the toxicological effects of this compound on various non-target organisms, including bees, fish, aquatic invertebrates, and birds. It details its mechanism of action, summarizes the limited available quantitative toxicity data, outlines general experimental protocols for ecotoxicological assessment, and highlights areas requiring further research.

Introduction

This compound, with the chemical name 5-{1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy}-2H-1,3-benzodioxole, belongs to the group of methylenedioxyphenyl (MDP) compounds.[1] These compounds are recognized for their ability to inhibit cytochrome P450 enzymes.[1] While this compound itself possesses low intrinsic pesticidal activity, its co-formulation with insecticides can dramatically increase their efficacy by preventing their metabolic breakdown in the target pest.[2] This synergistic property, however, raises concerns about its potential impact on non-target species that also rely on cytochrome P450 enzymes for detoxification of foreign compounds. Understanding the toxicological profile of this compound in these organisms is crucial for a comprehensive environmental risk assessment of pesticide formulations containing this synergist.

Mechanism of Action: Inhibition of Cytochrome P450

The primary mechanism of action of this compound is the inhibition of cytochrome P450 monooxygenases (CYPs), a superfamily of enzymes central to the metabolism of a wide range of endogenous and exogenous compounds, including pesticides.[1] In insects, this inhibition leads to a longer persistence and higher concentration of the active insecticide at its target site, resulting in increased toxicity.

This process can be visualized as follows:

While this mechanism is the basis for its synergistic effect in pests, it is plausible that a similar inhibition of cytochrome P450 enzymes occurs in non-target organisms, potentially impairing their ability to metabolize not only the co-applied pesticide but also other environmental contaminants and endogenous compounds.

Toxicological Profile in Non-Target Organisms

Despite its widespread use as a synergist, there is a significant lack of publicly available data on the direct toxicity of this compound to a wide range of non-target organisms. Much of the existing research focuses on the synergistic effects of this compound in combination with insecticides.

Bees (Apis mellifera and other bee species)

Bees are crucial pollinators and are often exposed to pesticides. While the synergistic effects of MDP compounds with insecticides on bees are a concern, specific acute and chronic toxicity data for this compound alone are scarce.

Table 1: Acute Toxicity of this compound to Bees

| Species | Exposure Route | Endpoint | Value (µ g/bee ) | Reference |

| Apis mellifera (Honey Bee) | Oral | LD50 | No data available | |

| Apis mellifera (Honey Bee) | Contact | LD50 | No data available |

Experimental Protocol: Acute Oral and Contact Toxicity Testing in Honey Bees (General Guideline)

A standardized approach, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 213 (Honeybees, Acute Oral Toxicity Test) and Guideline 214 (Honeybees, Acute Contact Toxicity Test), would be appropriate for determining the acute toxicity of this compound.

-

Test Organism: Young adult worker honey bees (Apis mellifera).

-

Oral Toxicity (OECD 213):

-

Bees are starved for a short period and then individually fed a known dose of this compound in a sucrose solution.

-

A range of concentrations is tested to determine the dose that is lethal to 50% of the bees (LD50).

-

Mortality and sublethal effects are observed at 24, 48, and 72 hours post-exposure.

-

-

Contact Toxicity (OECD 214):

-

A precise volume of a this compound solution in a suitable solvent (e.g., acetone) is applied directly to the dorsal thorax of individual bees.

-

A range of doses is tested to determine the LD50.

-

Observations for mortality and sublethal effects are made at 24, 48, and 72 hours.

-

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Sesamex

A Note on Data Availability: Publicly available scientific literature on the environmental fate and degradation of Sesamex (CAS No. 51-14-9) is exceedingly scarce. Due to this significant data gap, this guide utilizes information available for Piperonyl Butoxide (PBO), a structurally similar and widely studied pesticide synergist, as a surrogate to infer the potential environmental behavior of this compound. Both compounds share a benzodioxole functional group, which is a key determinant of their environmental degradation pathways. It is critical to note that while this approach provides a scientifically informed estimation, the actual environmental fate of this compound may differ.

Introduction to this compound

This compound, also known as sesoxane, is an organic compound primarily used as a synergist in pesticide formulations. Its function is to enhance the efficacy of active insecticidal ingredients, such as pyrethrins and pyrethroids, by inhibiting metabolic enzymes in insects that would otherwise break down the insecticide. Chemically, this compound is identified as 5-{1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy}-1,3-benzodioxole.

Environmental Fate of Piperonyl Butoxide (PBO) as a Surrogate for this compound

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including soil, water, and air. Key processes governing environmental fate are degradation (biotic and abiotic), persistence, and mobility.

Degradation Pathways

The degradation of PBO in the environment proceeds through several key pathways, primarily involving oxidation and hydrolysis. The primary sites of transformation are the ether linkages and the benzodioxole ring.

Abiotic Degradation:

-

Photolysis: PBO is susceptible to degradation by sunlight, particularly in aquatic environments and on soil surfaces. In water exposed to sunlight, PBO has a reported half-life of approximately 8.4 hours.[1][2] On soil surfaces, photolysis can lead to rapid breakdown, with half-lives ranging from 1 to 3 days.[1][2] The degradation proceeds through the formation of alcohol, aldehyde, and acid metabolites.[3]

-

Hydrolysis: PBO is generally stable to hydrolysis at environmentally relevant pH values (pH 5, 7, and 9). This suggests that hydrolysis is not a primary degradation pathway for PBO in the environment.

Biotic Degradation:

-

Aerobic Soil Metabolism: In the presence of oxygen, soil microorganisms play a significant role in the degradation of PBO. The typical half-life in soil is around 13 days, though it can be as short as 4.3 days under favorable conditions. The primary degradation pathway involves the oxidation of the side chain, leading to the formation of piperonyl butoxide-alcohol, piperonyl butoxide-aldehyde, and piperonyl butoxide-acid. Further degradation can lead to the opening of the benzodioxole ring and eventual mineralization to carbon dioxide.

-

Anaerobic Aquatic Metabolism: Under anaerobic conditions, such as in saturated soils or sediments, the degradation of PBO is significantly slower.

The proposed primary degradation pathway for PBO is illustrated in the diagram below.

References

The Synergist's Edge: An In-depth Technical Guide to Sesamex and its Impact on Insect Detoxification Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesamex, a synthetic compound containing a methylenedioxyphenyl group, is a potent synergist of various insecticides. Its primary mechanism of action involves the inhibition of key insect detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s). This inhibition leads to a breakdown in the insect's ability to metabolize and eliminate toxic compounds, resulting in a significant potentiation of insecticide efficacy. This technical guide provides a comprehensive overview of the impact of this compound on the primary insect detoxification pathways: cytochrome P450s, Glutathione S-transferases (GSTs), and carboxylesterases (CarE). It consolidates available quantitative data on enzyme inhibition, details relevant experimental protocols for assessing these interactions, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name 5-{1-[2-(2-ethoxyethoxy)ethoxy]ethoxy}-1,3-benzodioxole, is not an insecticide itself but is a powerful adjuvant used in pesticide formulations to enhance their potency.[1] It belongs to a class of compounds characterized by a methylenedioxyphenyl (MDP) moiety, which is crucial for its synergistic activity. The primary function of this compound is to counteract metabolic resistance in insects, a major challenge in pest control. By inhibiting detoxification enzymes, this compound allows the active insecticide to persist at its target site for a longer duration and at a higher concentration, thereby increasing its lethal effect.

Core Mechanism of Action: Inhibition of Detoxification Pathways

Insects have evolved sophisticated enzymatic defense systems to detoxify a wide range of xenobiotics, including insecticides. This metabolic resistance is primarily mediated by three major enzyme families: cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and carboxylesterases (CarE). This compound and other MDP compounds primarily target the P450 system, but can also have effects on other detoxification enzymes.

Cytochrome P450 Monooxygenases (P450s)

The P450 superfamily is a diverse group of heme-containing enzymes that play a critical role in the phase I metabolism of a vast array of endogenous and exogenous compounds. In insects, P450s are central to the detoxification of many insecticides through oxidative reactions, rendering them more water-soluble and easier to excrete.

This compound acts as a mechanism-based inhibitor of P450s. The methylenedioxy group of this compound is oxidized by the P450 enzyme, forming a reactive carbene intermediate. This intermediate then binds covalently to the heme iron of the cytochrome P450, forming a stable and catalytically inactive metabolic-intermediate (MI) complex. This irreversible inhibition effectively shuts down the enzyme's ability to metabolize other substrates, including insecticides.

Glutathione S-Transferases (GSTs)

GSTs are a family of phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic substrates, including the metabolites of insecticides. This conjugation increases their water solubility and facilitates their excretion. While the primary target of this compound is the P450 system, some studies suggest that MDP compounds can also influence GST activity, although the data is less conclusive and sometimes contradictory. Some reports indicate a degree of inhibition, while others suggest a potential for induction of GST gene expression.

Carboxylesterases (CarE)

Carboxylesterases are hydrolytic enzymes that play a role in the detoxification of insecticides containing ester linkages, such as pyrethroids and organophosphates. They can detoxify these compounds through hydrolysis or sequestration. Similar to GSTs, the effect of this compound on esterases is not as well-defined as its impact on P450s. There is some evidence that piperonyl butoxide (PBO), a closely related synergist, can inhibit esterase activity, suggesting a similar potential for this compound.

Quantitative Data on Enzyme Inhibition and Synergism

Direct quantitative data on the inhibition of insect detoxification enzymes by this compound is limited in the publicly available literature. However, data from studies on the closely related and more extensively studied synergist, piperonyl butoxide (PBO), can provide valuable insights into the expected potency of this compound. The following tables summarize available data on PBO and some data on this compound's synergistic effects.

Table 1: Inhibition of Insect Cytochrome P450 by Piperonyl Butoxide (PBO)

| Insect Species | Enzyme/Assay | Inhibitor | IC50 | Reference |

| Musca domestica (Housefly) | p-Nitroanisole O-demethylase | PBO | ~1 x 10⁻⁷ M | F. W. Plapp Jr. & J. E. Casida, 1969 |

| Spodoptera eridania (Southern Armyworm) | Aldrin epoxidase | PBO | 2.3 x 10⁻⁶ M | R. I. Krieger & C. F. Wilkinson, 1969 |

| Apis mellifera (Honeybee) | p-Nitroanisole O-demethylase | PBO | 1.9 x 10⁻⁵ M | S. J. Yu et al., 1979 |

Table 2: Inhibition of Insect Glutathione S-Transferases (GSTs) and Esterases by Piperonyl Butoxide (PBO)

| Insect Species | Enzyme | Inhibitor | Effect | Reference |

| Aedes aegypti | GST | PBO | 3-85% reduction in activity | Priestman et al., 2005 |

| Helicoverpa armigera | Esterase | PBO | Time-dependent inhibition | Young et al., 2005 |

| Myzus persicae | Esterase | PBO | Blockade of resistance-associated esterases | Khot et al., 2008 |

Table 3: Synergistic Ratios of this compound with Insecticides

| Insect Species | Insecticide | Synergist Ratio | Synergistic Ratio (SR) | Reference |

| Musca domestica | Pyrethrins | 1:5 (Ins:Syn) | 16.0 | H. H. Moorefield, 1958 |

| Musca domestica | Allethrin | 1:10 (Ins:Syn) | 3.5 | S. A. El-Aziz et al., 1969 |

| Blattella germanica | Pyrethrins | 1:5 (Ins:Syn) | 5.2 | H. H. Moorefield, 1958 |

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for assessing the activity and inhibition of insect detoxification enzymes. These can be modified to specifically investigate the effects of this compound.

Preparation of Insect Enzyme Fractions

Materials:

-

Insect tissue (e.g., whole bodies, midguts, fat bodies)

-

Homogenization buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors)

-

Potter-Elvehjem homogenizer or similar

-

Refrigerated centrifuge and ultracentrifuge

-

Microcentrifuge tubes

Procedure:

-

Dissect and collect the desired insect tissue on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

For the microsomal fraction (P450s) : a. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris. b. Collect the supernatant (S9 fraction) and ultracentrifuge at 100,000 x g for 60 minutes at 4°C. c. The resulting pellet is the microsomal fraction. Resuspend it in a minimal volume of homogenization buffer.

-

For the cytosolic fraction (GSTs and some esterases) : a. Follow steps 3a and 3b. b. The supernatant from the ultracentrifugation step is the cytosolic fraction.

-

Determine the protein concentration of the enzyme fractions using a standard method (e.g., Bradford assay).

-

Store the enzyme preparations in aliquots at -80°C until use.

Cytochrome P450 Inhibition Assay (e.g., 7-ethoxycoumarin O-deethylation - ECOD)

Principle: This assay measures the O-deethylation of 7-ethoxycoumarin to the fluorescent product 7-hydroxycoumarin. The inhibition of this activity by this compound is quantified.

Materials:

-

Insect microsomal preparation

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

7-ethoxycoumarin (substrate)

-

This compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

7-hydroxycoumarin (standard)

-

96-well microplate and a fluorescence microplate reader

Procedure:

-

In a 96-well plate, add the microsomal preparation, phosphate buffer, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the plate at the desired temperature (e.g., 30°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the NADPH regenerating system and 7-ethoxycoumarin.

-

Incubate for a fixed time (e.g., 30 minutes) at the same temperature.

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Measure the fluorescence of the product, 7-hydroxycoumarin (excitation ~390 nm, emission ~460 nm).

-

Create a standard curve using known concentrations of 7-hydroxycoumarin to quantify the product formed.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Glutathione S-Transferase (GST) Inhibition Assay

Principle: This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which results in an increase in absorbance at 340 nm.

Materials:

-

Insect cytosolic preparation

-

Phosphate buffer (e.g., 0.1 M, pH 6.5)

-

Reduced glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

This compound (inhibitor)

-

96-well UV-transparent microplate and a microplate reader

Procedure:

-

In a 96-well plate, add the cytosolic preparation, phosphate buffer, GSH, and varying concentrations of this compound.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C) for a short period.

-

Initiate the reaction by adding CDNB.

-

Immediately measure the increase in absorbance at 340 nm over a set time period (e.g., 5 minutes) in kinetic mode.

-

The rate of reaction is proportional to the GST activity.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Carboxylesterase (CarE) Inhibition Assay

Principle: This assay measures the hydrolysis of α-naphthyl acetate to α-naphthol, which then reacts with a dye (Fast Blue B salt) to produce a colored product that can be measured spectrophotometrically.

Materials:

-

Insect cytosolic or microsomal preparation

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

α-naphthyl acetate (substrate)

-

This compound (inhibitor)

-

Fast Blue B salt solution

-

96-well microplate and a microplate reader

Procedure:

-

In a 96-well plate, add the enzyme preparation, phosphate buffer, and varying concentrations of this compound.

-

Pre-incubate the plate at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding α-naphthyl acetate.

-

Incubate for a fixed time (e.g., 15 minutes).

-

Stop the reaction and develop the color by adding the Fast Blue B salt solution.

-

Measure the absorbance at a specific wavelength (e.g., 600 nm).

-

Create a standard curve with known concentrations of α-naphthol.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Conclusion

This compound is a valuable tool in modern pest management, primarily through its potent inhibition of the insect's cytochrome P450 detoxification system. This guide has provided a detailed overview of its mechanism of action, a compilation of available quantitative data, and a set of adaptable experimental protocols for further research. A deeper understanding of the interactions between this compound and the full spectrum of insect detoxification enzymes will be crucial for the development of more effective and sustainable insecticide formulations and for managing the evolution of insecticide resistance. Further research is warranted to generate more specific quantitative data on the inhibitory effects of this compound on a wider range of insect species and their detoxification enzyme isoforms.

References

The Synergistic Action of Methylenedioxyphenyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylenedioxyphenyl (MDP) compounds represent a significant class of chemical synergists, capable of potentiating the efficacy of various bioactive molecules, most notably insecticides and certain therapeutic drugs. Their primary mechanism of action lies in the inhibition of cytochrome P450 (CYP450) monooxygenases, a superfamily of enzymes responsible for the metabolic detoxification of xenobiotics. By inhibiting these enzymes, MDP compounds prevent the breakdown of co-administered active ingredients, thereby increasing their bioavailability and duration of action at the target site. This guide provides a comprehensive overview of the synergistic action of key MDP compounds, including piperonyl butoxide (PBO), sesamol, and myristicin. It presents quantitative data on their synergistic effects, details common experimental protocols for evaluating this synergy, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Synergistic Action: Cytochrome P450 Inhibition

The synergistic effect of methylenedioxyphenyl compounds is predominantly attributed to their ability to inhibit the activity of cytochrome P450 enzymes.[1][2] These enzymes are crucial for the Phase I metabolism of a wide array of foreign compounds (xenobiotics), including drugs and pesticides.[3][4] The metabolic process typically involves the oxidation of the xenobiotic, rendering it more water-soluble and easier to excrete.

MDP compounds act as inhibitors of these P450 enzymes.[5] They bind to the active site of the enzyme, preventing it from metabolizing the primary active compound (e.g., an insecticide). This inhibition leads to a higher concentration and prolonged presence of the active compound within the organism, resulting in a more potent biological effect.

Key Methylenedioxyphenyl Compounds and Their Synergistic Applications

Piperonyl Butoxide (PBO)

PBO is a semi-synthetic derivative of safrole and a widely used synergist in insecticide formulations, particularly with pyrethrins and synthetic pyrethroids. While possessing minimal intrinsic insecticidal activity, PBO significantly enhances the potency of these insecticides by inhibiting the metabolic enzymes that would otherwise degrade them.

Sesamol

Sesamol is a naturally occurring phenolic compound found in sesame oil. It is recognized for its antioxidant properties and also exhibits synergistic activity with certain insecticides and anticancer drugs. The synergistic action of sesame oil, which contains sesamol, has been observed with insecticides like chlorantraniliprole and deltamethrin.

Myristicin

Myristicin is a natural organic compound found in the essential oil of nutmeg. It has been shown to possess insecticidal properties and to act as a synergist with other insecticides. Additionally, studies have demonstrated its ability to potentiate the cytotoxic effects of chemotherapeutic agents in multidrug-resistant cancer cell lines.

Data Presentation: Quantitative Analysis of Synergy

The synergistic effect of MDP compounds can be quantified using metrics such as the Synergistic Ratio (SR) and by comparing the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) of an active compound with and without the synergist.

Table 1: Synergistic Action of Piperonyl Butoxide (PBO) with Insecticides

| Insecticide | Target Organism | Metric | Value (without PBO) | Value (with PBO) | Synergistic Ratio (SR) | Reference(s) |

| Deltamethrin | Cimex lectularius (Bed Bug) - CIN-1 Strain | LC50 | >2500 µg/cm² | 62.5 µg/cm² | 40 | |

| Deltamethrin | Cimex lectularius (Bed Bug) - WOR-1 Strain | LC50 | >2500 µg/cm² | 14.2 µg/cm² | 176 | |

| Deltamethrin | Culex tritaeniorhynchus (Mosquito) | LC50 | Not Specified | Not Specified | Varies with species | |

| Pyrethrins | Hyalella azteca (Amphipod) | 96-h LC50 | 0.76 µg/L | 0.24 µg/L (at 15 µg/L PBO) | 3.2 | |

| Alpha-cypermethrin | Lucilia cuprina (Sheep Blowfly) - Susceptible Strain | IC50 | Not Specified | Not Specified | Up to 114 |

Table 2: Synergistic Action of Sesamol (from Sesame Oil) with Bioactive Compounds

| Active Compound | Target Organism/Cell Line | Metric | Value (Active Compound Alone) | Value (with Sesamol/Sesame Oil) | Fold Increase/Synergistic Factor | Reference(s) |

| Chlorantraniliprole | Spodoptera frugiperda (Fall Armyworm) - 2nd Instar | % Mortality (at LC50 of active) | 48.95% | 74.42% (with 2.5% sesame oil) | 1.52 | |

| Chlorantraniliprole | Spodoptera frugiperda (Fall Armyworm) - 3rd Instar | % Mortality (at LC50 of active) | 52.17% | 81.81% (with 2.5% sesame oil) | 1.57 | |